molecular formula C13H10F2O2 B6373793 3-Fluoro-4-(2-fluoro-4-methoxyphenyl)phenol, 95% CAS No. 1261979-41-2

3-Fluoro-4-(2-fluoro-4-methoxyphenyl)phenol, 95%

Cat. No.: B6373793
CAS No.: 1261979-41-2
M. Wt: 236.21 g/mol
InChI Key: MGFGVLIKXCYOBN-UHFFFAOYSA-N
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Description

3-Fluoro-4-(2-fluoro-4-methoxyphenyl)phenol, 95% (3F4FP95) is a fluorinated phenolic compound that is widely used in scientific research. It has been studied for its synthesis, mechanism of action, biochemical and physiological effects, and its applications in laboratory experiments.

Scientific Research Applications

3-Fluoro-4-(2-fluoro-4-methoxyphenyl)phenol, 95% has been used in various scientific research applications. It has been used in the synthesis of other fluorinated compounds, such as 4-fluoro-2-methoxyphenylacetic acid and 4-fluoro-2-methoxybenzaldehyde. It has also been used as a reagent in the synthesis of other organic compounds, such as 2-fluoro-4-methoxyphenylacetic acid, 4-fluoro-2-methoxybenzaldehyde, and 4-fluoro-2-methoxyphenylacetic acid. Additionally, 3-Fluoro-4-(2-fluoro-4-methoxyphenyl)phenol, 95% has been used as a model compound in studies of the reactivity of fluorinated phenols.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(2-fluoro-4-methoxyphenyl)phenol, 95% is not well understood. However, it is believed that the fluoro-substituted phenolic group of 3-Fluoro-4-(2-fluoro-4-methoxyphenyl)phenol, 95% is responsible for its reactivity. The fluoro-substituted phenolic group is believed to be more reactive than the non-fluoro-substituted phenolic group, and this increased reactivity is believed to be responsible for the reactivity of 3-Fluoro-4-(2-fluoro-4-methoxyphenyl)phenol, 95%.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Fluoro-4-(2-fluoro-4-methoxyphenyl)phenol, 95% have not been extensively studied. However, it has been shown to have some effects on the activity of enzymes and other proteins. In particular, 3-Fluoro-4-(2-fluoro-4-methoxyphenyl)phenol, 95% has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. Additionally, 3-Fluoro-4-(2-fluoro-4-methoxyphenyl)phenol, 95% has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in drug metabolism.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-Fluoro-4-(2-fluoro-4-methoxyphenyl)phenol, 95% in laboratory experiments is its high purity and stability. The purity of 3-Fluoro-4-(2-fluoro-4-methoxyphenyl)phenol, 95% is typically greater than 95%, and it is also relatively stable at room temperature. Additionally, 3-Fluoro-4-(2-fluoro-4-methoxyphenyl)phenol, 95% is relatively inexpensive and can be easily synthesized from commercially available starting materials.
One of the main limitations of using 3-Fluoro-4-(2-fluoro-4-methoxyphenyl)phenol, 95% in laboratory experiments is that its mechanism of action is not well understood. Additionally, the biochemical and physiological effects of 3-Fluoro-4-(2-fluoro-4-methoxyphenyl)phenol, 95% have not been extensively studied, so it is not known if it has any adverse effects on humans or other organisms.

Future Directions

Further research is needed to better understand the mechanism of action of 3-Fluoro-4-(2-fluoro-4-methoxyphenyl)phenol, 95% and its biochemical and physiological effects. Additionally, further research is needed to determine the potential applications of 3-Fluoro-4-(2-fluoro-4-methoxyphenyl)phenol, 95% in drug development and other medical applications. Finally, further research is needed to determine the potential toxicity of 3-Fluoro-4-(2-fluoro-4-methoxyphenyl)phenol, 95% and to develop methods to reduce its potential toxicity.

Synthesis Methods

3-Fluoro-4-(2-fluoro-4-methoxyphenyl)phenol, 95% is synthesized by a reaction between 4-methoxybenzaldehyde and 2-fluoro-4-methoxyphenol in the presence of a catalytic amount of p-toluenesulfonic acid (p-TSA). This reaction is carried out in a mixture of dichloromethane and methanol at room temperature, and the reaction is complete within a few hours. The product is isolated by filtration, and the purity of the product is determined by HPLC. The yield of the reaction is typically around 95%, and the purity of the product is usually greater than 95%.

Properties

IUPAC Name

3-fluoro-4-(2-fluoro-4-methoxyphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2O2/c1-17-9-3-5-11(13(15)7-9)10-4-2-8(16)6-12(10)14/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGFGVLIKXCYOBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=C(C=C(C=C2)O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60684284
Record name 2,2'-Difluoro-4'-methoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60684284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261979-41-2
Record name 2,2'-Difluoro-4'-methoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60684284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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